2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

regioisomer SAR chlorobenzylthio kinase inhibitor design

2-((3-Chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877653-06-0) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family, a scaffold extensively investigated for protein kinase inhibition and phosphodiesterase modulation. The compound features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core, a 3-phenethyl substituent at N3, and a 2-[(3-chlorobenzyl)thio] moiety at C2—a substitution pattern that distinguishes it from numerous other thienopyrimidinone analogs and places it within a focused series of regioisomeric chlorobenzyl derivatives, including the ortho-chloro and para-chloro isomers.

Molecular Formula C21H19ClN2OS2
Molecular Weight 414.97
CAS No. 877653-06-0
Cat. No. B2983737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS877653-06-0
Molecular FormulaC21H19ClN2OS2
Molecular Weight414.97
Structural Identifiers
SMILESC1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)Cl
InChIInChI=1S/C21H19ClN2OS2/c22-17-8-4-7-16(13-17)14-27-21-23-18-10-12-26-19(18)20(25)24(21)11-9-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
InChIKeyJIZDESOLPVORRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877653-06-0): Compound Class, Core Scaffold, and Structural Context for Informed Procurement


2-((3-Chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877653-06-0) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family, a scaffold extensively investigated for protein kinase inhibition and phosphodiesterase modulation [1]. The compound features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core, a 3-phenethyl substituent at N3, and a 2-[(3-chlorobenzyl)thio] moiety at C2—a substitution pattern that distinguishes it from numerous other thienopyrimidinone analogs and places it within a focused series of regioisomeric chlorobenzyl derivatives, including the ortho-chloro and para-chloro isomers . The molecular formula is C21H19ClN2OS2 with a molecular weight of 414.97 g/mol.

Why Generic Substitution of 2-((3-Chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one with Other Thienopyrimidinones or Chlorobenzyl Isomers Is Not Advisable


Thieno[3,2-d]pyrimidin-4(3H)-one derivatives cannot be generically interchanged because minor structural modifications at the C2 thioether, N3 substituent, or chlorine regioisomerism profoundly alter target binding, selectivity, and pharmacokinetic profiles. The 3-chlorobenzylthio moiety at C2 occupies a specific hydrophobic pocket topography; the position of the chlorine atom (ortho, meta, or para) directly influences the dihedral angle of the benzyl ring, the electron density distribution on the sulfur-linked pyrimidine ring, and consequently the inhibitor–kinase binding mode [1]. The N3-phenethyl group further differentiates this compound from N3-methyl or N3-ethyl analogs by extending the reach into an auxiliary hydrophobic subpocket, a feature that has been systematically exploited to enhance potency and selectivity in related thienopyrimidin-4-one kinase inhibitor optimization campaigns [2]. Substituting the 3-chlorobenzyl regioisomer with its 2-chloro or 4-chloro counterparts, or replacing the phenethyl group with smaller alkyl chains, is expected to yield different activity and selectivity fingerprints, as demonstrated across structurally analogous dihydro-alkylthio-benzyl-oxopyrimidine series where single-atom positional shifts resulted in >10-fold potency differences against clinically relevant enzyme mutants [3].

Quantitative Differentiation Evidence for 2-((3-Chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Against Closest Structural Analogs


Regioisomeric Chlorine Position: Meta- vs. Para-Chlorobenzylthio Differentiation in Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold

The meta-chlorobenzylthio substitution on the target compound (CAS 877653-06-0) places the chlorine atom at the 3-position of the benzyl ring, whereas the closest commercially available analog bears a para-chloro substituent (CAS 877652-83-0). In structurally related dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) reverse transcriptase inhibitors, a single-atom positional shift of a chloro substituent on the benzyl ring resulted in up to 15-fold differences in EC50 values between wild-type HIV-1 RT and clinically relevant mutant strains (e.g., K103N, Y181C), directly attributable to altered steric accommodation within the non-nucleoside inhibitor binding pocket [1]. Although direct head-to-head enzymatic data for the thieno[3,2-d]pyrimidin-4(3H)-one regioisomers are absent from the public domain, the S-DABO precedent establishes that meta vs. para chlorine positioning is not a silent structural variation but a determinant of target engagement [1].

regioisomer SAR chlorobenzylthio kinase inhibitor design

N3-Phenethyl vs. N3-Methyl Substitution: Impact on Predicted Lipophilic Ligand Efficiency in Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The target compound contains an N3-phenethyl group, distinguishing it from simpler analogs such as 2-(benzylthio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 338779-09-2) . In the optimization of thieno[3,2-d]pyrimidin-4(3H)-one PDK1 inhibitors, progressive elongation of the N3 substituent from methyl to phenethyl was associated with increased hydrophobic contact surface area and improved biochemical IC50 values, with N3-aralkyl derivatives achieving low micromolar PDK1 inhibition (IC50 = 1.8–8.5 µM range) compared to >50 µM for N3-methyl starting fragments [1]. The phenethyl group extends into an auxiliary hydrophobic pocket adjacent to the ATP-binding site, a binding mode that has been structurally characterized for related 6,7-disubstituted thienopyrimidin-4-ones [1].

N3-substituent SAR lipophilic ligand efficiency kinase selectivity

2-Thioether Benzyl vs. 2-Amino/2-Alkylamino Substitution: Kinase Inhibition Profile Differentiator in the Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold

The C2 position of the thieno[3,2-d]pyrimidin-4(3H)-one core is a critical vector for modulating target selectivity. Patent US 8,586,580 discloses 2,7-substituted thieno[3,2-d]pyrimidine compounds where C2 substituents include amino, alkylamino, and thioether linkages, demonstrating that the C2 substituent type dictates the spectrum of inhibited protein kinases (e.g., tyrosine kinases vs. serine/threonine kinases) [1]. The 2-[(3-chlorobenzyl)thio] moiety in the target compound introduces a sulfur atom that alters the electronic character and hydrogen-bonding capacity at the hinge-binding region relative to 2-amino or 2-alkylamino analogs. In the parallel PDE7 inhibitor series, 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones achieved nanomolar PDE7 IC50 values with >100-fold selectivity over PDE4B, whereas 2-thioether derivatives in the same scaffold exhibited distinct selectivity profiles [2]. The benzylthio linkage in the target compound provides a conformationally flexible tether that can access a different region of the binding site compared to the more rigid 2-aminoaryl substitution.

C2-substituent SAR kinase inhibitor selectivity thienopyrimidine chemical space

Optimal Research and Procurement Application Scenarios for 2-((3-Chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877653-06-0)


Regioisomeric Chlorobenzylthio SAR Probe in Kinase or Phosphodiesterase Inhibitor Lead Optimization

This compound serves as a defined meta-chloro regioisomer within a three-compound set (ortho-, meta-, para-chlorobenzylthio analogs). Researchers conducting structure–activity relationship (SAR) studies on thieno[3,2-d]pyrimidin-4(3H)-one kinase or PDE inhibitors can procure all three regioisomers to systematically map the chlorine position tolerance of the target binding pocket. The precedent of >10-fold potency shifts upon chlorine positional isomerism in S-DABO reverse transcriptase inhibitors [1] underscores the value of regioisomeric comparator sets in medicinal chemistry campaigns.

Fragment- or Scaffold-Based Exploration of Thienopyrimidinone Chemical Space Beyond 2-Amino Substitution Patterns

Given the extensive patent coverage of 2-amino-substituted thieno[3,2-d]pyrimidines as kinase inhibitors [2], this 2-thioether derivative enables intellectual property-diversifying exploration of the C2 vector. The combination of a C2 benzylthio linker and N3-phenethyl group provides a distinct pharmacophore that can be used as a starting point for fragment-growth optimization or as a control compound in selectivity profiling panels against kinases, PDEs, or other nucleotide-binding enzymes.

Synthetic Intermediate for Further Derivatization of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

The 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core with protected C2 and N3 positions can serve as a versatile intermediate. The synthetic methodology for constructing and functionalizing dihydrothieno[3,2-d]pyrimidines has been described in patent RU 2528340 C2 [3], and this specific compound can be used to explore further 6,7-functionalization (e.g., oxidation to thieno[3,2-d]pyrimidine, alkylation, or cycloaddition reactions) while the 2-thioether and N3-phenethyl groups remain intact.

Reference Compound for Computational Modeling and Docking Studies of Thienopyrimidine Binding Modes

Given the structural characterization of thieno[3,2-d]pyrimidin-4(3H)-one fragments bound to PDK1 [4], this compound can be employed as a docking probe to predict the binding pose of the 3-chlorobenzylthio and phenethyl groups within kinase ATP-binding sites. Computational chemists can use the meta-chloro isomer to compare predicted binding energies with ortho- and para-chloro analogs, generating testable hypotheses for subsequent synthetic prioritization.

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